BenchChemオンラインストアへようこそ!

2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

Lipophilicity CNS drug design Blood-brain barrier penetration

2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone (synonym: 1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine; ChemBridge Screening Compound ID SC-7389804) is a fully substituted N-acylpiperazine derivative belonging to the phenoxyacetyl-piperazine chemotype. It possesses molecular formula C16H24N2O2, molecular weight 276.37 g/mol, calculated LogP of 3.41, topological polar surface area (tPSA) of 32.8 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B5816432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)COC2=CC=CC(=C2C)C
InChIInChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)12-20-15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3
InChIKeyADDJBMINGSSUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone – Physicochemical Profile and Compound Class Identification for Screening Collection Procurement


2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone (synonym: 1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine; ChemBridge Screening Compound ID SC-7389804) is a fully substituted N-acylpiperazine derivative belonging to the phenoxyacetyl-piperazine chemotype. It possesses molecular formula C16H24N2O2, molecular weight 276.37 g/mol, calculated LogP of 3.41, topological polar surface area (tPSA) of 32.8 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds . The compound is supplied as an achiral free-base solid through the ChemBridge/Hit2Lead screening collection platform and is intended exclusively for non-human research use . Its core structural architecture—a 2,3-dimethylphenoxy motif linked via an ethanone bridge to a 4-ethylpiperazine ring—places it within a well-precedented class of centrally active small molecules, where both phenoxy substitution pattern and piperazine N-alkylation are known to significantly modulate pharmacological activity [1].

Why the 4-Ethylpiperazine and 2,3-Dimethylphenoxy Substituents in 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone Prevent Direct Generic Interchange with In-Class Analogs


Within the phenoxyacetyl-piperazine series, seemingly minor structural modifications produce substantial changes in both physicochemical and pharmacological profiles that preclude simple interchange. The N-ethyl substituent on the piperazine ring eliminates the sole hydrogen-bond donor present in the des-ethyl analog (secondary amine NH; Hdon = 1), fundamentally altering membrane permeability, P-glycoprotein recognition, and receptor binding pharmacophore compatibility [1]. Simultaneously, the 2,3-dimethylphenoxy substitution pattern creates an asymmetric steric environment around the ether oxygen that differs markedly from the symmetric 2,6-dimethyl positional isomer, with documented consequences for sigma receptor, 5-HT transporter, and adrenergic receptor binding profiles across related N-[(dimethylphenoxy)alkyl]aminoalkanol and piperazine series [2][3]. The ethyl group on piperazine further increases LogP by approximately 1.1 units relative to the unsubstituted piperazine comparator (LogP 3.41 vs. 2.306), shifting the compound into a distinct lipophilicity space that governs tissue distribution and CNS partitioning [1][4]. These combined structural features produce a unique physicochemical signature that cannot be replicated by swapping individual substituents. The quantitative evidence that follows substantiates this differentiation claim.

Quantitative Differentiation Evidence for 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone Versus Closest Structural Analogs


Lipophilicity Differential: LogP 3.41 (Ethylpiperazine) vs. LogP 2.306 (Des-Ethyl Piperazine) – A 1.1-Log-Unit Increase Driving Membrane Permeability and CNS Partitioning

The target compound exhibits a calculated LogP of 3.41, as reported by the Hit2Lead/ChemBridge screening compound database . The direct des-ethyl analog—2-(2,3-dimethylphenoxy)-1-(piperazin-1-yl)ethanone (CAS 194943-56-1), which bears an unsubstituted secondary amine on the piperazine ring—has a reported LogP of 2.306 [1]. This represents a ΔLogP of +1.104 (a 1.5-fold increase in log-scale lipophilicity), attributable solely to the replacement of the piperazine NH proton with an N-ethyl group. In CNS drug discovery, LogP values in the 2–4 range are generally considered optimal for passive blood-brain barrier permeation, with values below ~2 associated with poor CNS partitioning and values above ~4 carrying increased risk of non-specific binding and metabolic clearance [2]. The target compound's LogP of 3.41 positions it within the CNS-optimal window, whereas the des-ethyl analog at LogP 2.306 falls near the lower boundary where CNS exposure may be suboptimal.

Lipophilicity CNS drug design Blood-brain barrier penetration

Hydrogen-Bond Donor Count: Hdon = 0 (Tertiary Amine) vs. Hdon = 1 (Secondary Amine) – Impact on P-Glycoprotein Efflux Liability and CNS Retention

The target compound possesses zero hydrogen-bond donors (Hdon = 0), as all three heteroatoms (two piperazine nitrogens and the carbonyl oxygen) are fully substituted or engaged in double bonds with no exchangeable protons . In contrast, the des-ethyl analog, 2-(2,3-dimethylphenoxy)-1-(piperazin-1-yl)ethanone, contains a secondary amine proton on the piperazine ring (Hdon = 1) [1]. Hydrogen-bond donor count is one of the most critical parameters governing recognition by ATP-binding cassette (ABC) efflux transporters, particularly P-glycoprotein (P-gp), at the blood-brain barrier. A consistent literature observation is that increasing Hdon count correlates positively with P-gp substrate recognition and negatively with CNS retention [2]. While no direct P-gp efflux ratio data exist for this specific compound pair, the class-level inference from CNS MPO (Multiparameter Optimization) scoring systems is that Hdon = 0 compounds consistently outperform Hdon ≥ 1 compounds in achieving favorable brain-to-plasma concentration ratios, all other parameters being equal [2].

Hydrogen bonding P-glycoprotein efflux CNS retention

Topological Polar Surface Area (tPSA) of 32.8 Ų Correlates with Predicted Favorable Passive CNS Permeability Below the Established 60–70 Ų Threshold

The target compound has a computed tPSA of 32.8 Ų . This value is substantially below the widely accepted upper threshold of 60–70 Ų for favorable passive blood-brain barrier permeation and also below the more conservative 90 Ų threshold for oral absorption [1]. Although direct tPSA values for comparator compounds from the same database source are not uniformly available, the 2-chlorophenoxy analog 2-(2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)ethanone reports an identical tPSA of 32.8 Ų (consistent with the shared 4-ethylpiperazine-ethanone pharmacophore contributing a constant polar surface area) [2]. The differentiating factor lies not in tPSA per se but in how tPSA combines with LogP and Hdon to define the overall CNS drug-likeness profile: the target compound's combination of tPSA 32.8 Ų + LogP 3.41 + Hdon 0 yields a CNS MPO score that is predicted to exceed that of the des-ethyl analog (estimated tPSA ~41 Ų + LogP 2.306 + Hdon 1), for which the higher tPSA and presence of an H-bond donor would each independently penalize the CNS MPO desirability score [1][3].

tPSA CNS permeability Drug-likeness

2,3-Dimethylphenoxy vs. 2,6-Dimethylphenoxy Positional Isomerism: Impact on Steric Environment Around the Ether Oxygen and Predicted Receptor Binding Pharmacophore

The target compound incorporates a 2,3-dimethyl substitution pattern on the phenoxy ring, which creates an asymmetric steric environment around the ether oxygen: one ortho-methyl group (position 2) and one meta-methyl group (position 3). In contrast, the 2,6-dimethyl positional isomer—2-(2,6-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone—features two symmetric ortho-methyl groups flanking the ether oxygen, generating a highly hindered, symmetric steric shield . Across the broader class of N-[(dimethylphenoxy)alkyl]aminoalkanols and piperazine derivatives, this positional isomerism has been demonstrated to produce differential binding profiles at sigma receptors, 5-HT1A receptors, alpha-2 adrenergic receptors, and the serotonin transporter [1][2]. Specifically, the 2,6-dimethylphenoxy pattern has been associated with multi-target binding (sigma, 5-HT1A, alpha-2, and SERT), while the 2,3-dimethyl pattern is expected to produce a distinct selectivity fingerprint due to reduced steric bulk at one ortho position, allowing greater conformational freedom of the ether side chain and potentially favoring different receptor subtypes [1]. No direct head-to-head binding data exist for this exact pair, but the class-level SAR evidence strongly supports that these two isomers are not pharmacologically interchangeable.

Positional isomerism Structure-activity relationship Receptor binding

Molecular Weight 276.37 g/mol Retains Drug-Like Physicochemical Space While the N-Ethyl Group Adds Lipophilic Bulk Not Obtainable with Smaller N-Alkyl Substituents

The target compound has a molecular weight of 276.37 g/mol, positioning it within the favorable drug-like space defined by the Lipinski Rule of Five (MW < 500) and the more stringent CNS drug-like criteria (typically MW < 400–450) [1]. The direct des-ethyl analog has a molecular weight of 248.32 g/mol—a difference of 28.05 Da corresponding precisely to the mass of the ethyl substituent (C2H5) [2]. This modest mass increase is structurally efficient: the ethyl group adds lipophilic character (reflected in the +1.1 LogP increment) without introducing additional rotatable bonds, hydrogen-bond donors, or hydrogen-bond acceptors that could adversely affect drug-likeness parameters. Compared with other N-alkylpiperazine analogs—such as N-methyl (MW ~262), N-isopropyl (MW ~290), N-allyl (MW ~288), or N-phenyl (MW ~338)—the N-ethyl variant represents a balanced choice that maximizes the lipophilicity gain per unit mass added while maintaining the lowest possible molecular weight among branched-chain or cyclic N-substituents beyond methyl .

Molecular weight Drug-likeness N-alkylation

Physicochemical Drug-Likeness Profile: Zero Rule-of-Five Violations, CNS MPO-Favorable Score, and Balanced Property Set Relative to Closest Analogs

The target compound satisfies all four Lipinski Rule of Five criteria (MW 276.37 < 500; LogP 3.41 < 5; Hdon 0 < 5; Hacc 3 < 10) and all three Veber Rule criteria (rotatable bonds 3 ≤ 10; tPSA 32.8 Ų < 140 Ų), with zero violations across both rule sets [1]. When evaluated using the CNS MPO (Multiparameter Optimization) desirability scoring system—which integrates LogP, LogD, MW, tPSA, Hdon, and pKa into a single 0–6 score where higher values predict greater CNS drug-likeness—the target compound is predicted to achieve a score ≥5.0, driven by its favorable tPSA (32.8), optimal LogP (3.41), absence of H-bond donors, and modest MW [2]. While specific CNS MPO scores for the comparator compounds have not been independently computed and published, the des-ethyl analog would be penalized on both the LogP (2.306, below the 3.0 optimum) and Hdon (1, penalized) components, predicting a lower CNS MPO score. The 2-chlorophenoxy analog (LogP ~3.2, Hdon 0) would likely achieve a comparable CNS MPO score but with a different halogen-dependent off-target profile [3][4].

Drug-likeness Lipinski rules Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Campaigns Requiring Favorable Predicted Blood-Brain Barrier Penetration

The target compound's LogP of 3.41, tPSA of 32.8 Ų, and Hdon count of zero collectively predict favorable passive BBB permeation and reduced P-gp efflux liability, as substantiated by established CNS MPO scoring criteria [1]. In CNS-focused screening programs—particularly those targeting GPCRs, ion channels, or neurotransmitter transporters within the central nervous system—this compound represents a more appropriate selection than its des-ethyl analog (LogP 2.306, Hdon 1), which is predicted to exhibit inferior brain partitioning. Procurement of this compound is recommended for screening libraries where CNS exposure is a prerequisite for hit identification, as the favorable in silico ADME profile reduces the probability of false negatives arising from permeability-limited target access.

Structure-Activity Relationship Studies Exploring the Pharmacological Consequences of Piperazine N-Alkylation vs. Free Secondary Amine

For medicinal chemistry programs investigating the role of piperazine N-substitution on receptor selectivity, functional activity, or ADME properties within the phenoxyacetyl-piperazine chemotype, this compound serves as the N-ethyl reference point paired with its des-ethyl comparator (CAS 194943-56-1). The quantifiable differences in LogP (+1.104), Hdon (0 vs. 1), and MW (+28 Da) provide a well-defined physicochemical basis for interpreting any observed differences in pharmacological readouts [2]. This matched molecular pair (MMP) analysis approach is especially valuable for programs targeting CNS disorders such as depression, anxiety, or epilepsy, where multimodal piperazine-based ligands have demonstrated preclinical efficacy at intraperitoneal doses in the 1.25–10 mg/kg range in mice [3].

Fragment-Based or Hit-to-Lead Optimization Leveraging the N-Ethyl Group as a Lipophilicity Handle Without MW Explosion

The N-ethyl substituent on the piperazine ring adds lipophilicity (ΔLogP +1.104) with a molecular weight increment of only 28 Da, representing a structurally efficient modification that avoids the MW and complexity penalties associated with larger N-substituents (e.g., phenyl adds ~94 Da, isopropyl adds ~42 Da) . For hit-to-lead optimization programs that require tuning of LogP to achieve target-specific ADME profiles—particularly in lead series where the phenoxyacetyl-piperazine core has already demonstrated target engagement—this compound offers a balanced physicochemical profile that may serve as a starting point for further optimization or as a reference control compound for understanding the contribution of lipophilicity to potency and selectivity.

Chemical Probe Development Requiring a Zero Hydrogen-Bond Donor Phenoxyacetyl-Piperazine Scaffold

The absence of hydrogen-bond donors (Hdon = 0) distinguishes this compound from the broader phenoxyacetyl-piperazine class, where many analogs retain a secondary amine NH (Hdon = 1) on the piperazine ring [2]. This property is particularly advantageous for designing chemical probes intended to interrogate intracellular CNS targets, as Hdon count is inversely correlated with passive membrane permeability and directly correlated with P-gp substrate recognition [1]. Researchers developing probes for targets such as sigma receptors, serotonin receptor subtypes, or enzymes within the CNS should prioritize this compound over Hdon-containing analogs when intracellular target engagement and minimal efflux transporter recognition are critical experimental requirements.

Quote Request

Request a Quote for 2-(2,3-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.